molecular formula C6H6N4S B3292019 Thiazolo[4,5-b]pyridine-2,6-diamine CAS No. 875237-85-7

Thiazolo[4,5-b]pyridine-2,6-diamine

Cat. No.: B3292019
CAS No.: 875237-85-7
M. Wt: 166.21 g/mol
InChI Key: RBSKGDBJNAUICC-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridine-2,6-diamine is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. This fusion results in a unique bicyclic scaffold that is of significant interest in medicinal chemistry due to its potential pharmacological activities. The compound is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-b]pyridine-2,6-diamine typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation. This process often requires specific catalysts and reaction conditions to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from commercially available substances. The process is optimized for yield and purity, often involving high-throughput screening and computational chemistry techniques to refine the synthetic routes .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-b]pyridine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazolo[4,5-b]pyridine-2,6-dione, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

Thiazolo[4,5-b]pyridine-2,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound have been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways. This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis .

Comparison with Similar Compounds

    Thiazolo[5,4-b]pyridine: Another fused heterocyclic compound with similar pharmacological activities.

    Thiazolo[4,5-c]pyridine: A related compound with a different fusion pattern of the thiazole and pyridine rings.

Uniqueness: Thiazolo[4,5-b]pyridine-2,6-diamine is unique due to its specific fusion pattern and the presence of multiple reactive sites, which allow for a wide range of chemical modifications. This versatility makes it a valuable scaffold for the development of new drugs and materials .

Properties

IUPAC Name

[1,3]thiazolo[4,5-b]pyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,7H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSKGDBJNAUICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717612
Record name [1,3]Thiazolo[4,5-b]pyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875237-85-7
Record name [1,3]Thiazolo[4,5-b]pyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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